3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one (molecular formula: C₂₃H₂₁F₃O₅, average mass: 434.410 g/mol) is a chromen-4-one derivative featuring a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3, an ethyl group at position 6, an isopropoxy substituent at position 7, and a trifluoromethyl group at position 2 . The compound’s ChemSpider ID is 1264920, and it is registered under MDL number 202843-24-1 .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-propan-2-yloxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3O5/c1-4-13-9-15-18(11-17(13)30-12(2)3)31-22(23(24,25)26)20(21(15)27)14-5-6-16-19(10-14)29-8-7-28-16/h5-6,9-12H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWADPPRCMJGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the dihydrobenzo dioxin moiety: This can be done through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
- Trifluoromethyl vs. However, the electron-withdrawing nature of CF₃ may reduce nucleophilic reactivity at the chromen-4-one core.
- Ethyl vs. Propyl (Position 6):
Substituting ethyl with propyl (as in ) extends the alkyl chain, enhancing hydrophobic interactions but possibly reducing solubility. The target compound’s ethyl group balances bulk and metabolic stability. - Isopropoxy vs. Hydroxy (Position 7):
The isopropoxy group in the target compound provides steric protection against enzymatic degradation compared to the hydroxy analog , which may oxidize or form conjugates more readily.
Research Findings and Methodologies
- Molecular Docking and Dynamics: Studies on structurally similar prenylflavonoids (e.g., ) utilized quantum mechanical calculations and molecular docking to predict interactions with amyloid-beta (Aβ42), a target in neurodegenerative diseases. The trifluoromethyl group in the target compound could mimic prenyl groups in enhancing binding affinity to hydrophobic pockets .
- Synthetic Accessibility: Methylation or alkylation at position 7 (as in ) is a common strategy to modulate solubility. The target compound’s isopropoxy group likely requires selective protection/deprotection steps during synthesis, increasing complexity compared to hydroxy or methoxy analogs .
Biological Activity
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one is a member of the chromone family, which has gained attention for its potential biological activities, particularly in anticancer and antioxidant applications. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C22H22O5
- Molecular Weight : 366.41 g/mol
- CAS Number : 202843-22-9
Biological Activity Overview
The biological activities of chromones, including the target compound, have been extensively studied. The following sections detail specific activities such as cytotoxicity and antioxidant properties.
Cytotoxic Activity
Recent studies have demonstrated that chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, the compound under discussion has shown promising results in inhibiting the growth of human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-chromen-4-one | A-549 | TBD |
| 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-chromen-4-one | MCF-7 | TBD |
| Doxorubicin (Control) | A-549 | 9.18 ± 1.12 |
| Doxorubicin (Control) | MCF-7 | 15.06 ± 1.08 |
Note: TBD indicates that specific IC50 values for the target compound need to be determined through experimental assays.
In vitro studies using the methylthiazolyldiphenyl-tetrazolium (MTT) assay have shown that this compound can effectively reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties of chromone derivatives are also noteworthy. The target compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Table 2: Antioxidant Activity Assays
| Assay Type | Methodology | Result |
|---|---|---|
| DPPH Radical Scavenging | In vitro assay | Significant activity observed |
| Hydrogen Peroxide Scavenging | In vitro assay | Significant activity observed |
| NO Scavenging | In vitro assay | Significant activity observed |
| Total Antioxidant Capacity (TAC) | In vitro assay | Significant activity observed |
These assays indicate that the compound possesses strong antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Molecular docking studies suggest that it interacts with key pharmacological targets implicated in cancer proliferation and oxidative stress pathways. Binding affinities of the compound to these targets are comparable to established drugs, supporting its potential therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of chromone derivatives in clinical settings:
- Case Study on MCF-7 Cells : A study reported that compounds similar to the target structure exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin when tested against MCF-7 cells. This suggests enhanced potency and reduced side effects due to selective targeting .
- Antioxidant Efficacy in Animal Models : Animal studies demonstrated that administration of chromone derivatives resulted in reduced markers of oxidative stress and improved overall health metrics in models of induced oxidative damage .
Q & A
Q. Purity optimization :
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.
- Final recrystallization in ethanol/water (9:1) yields >95% purity (confirmed via HPLC, C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR :
- ¹H/¹³C-NMR to confirm substituent positions (e.g., trifluoromethyl at C2 shows δ ~120 ppm in ¹³C-NMR; isopropoxy protons split into a septet in ¹H-NMR) .
- 19F-NMR to verify the -CF₃ group (δ -60 to -65 ppm).
- High-resolution mass spectrometry (HRMS) : ESI+ mode for molecular ion validation (e.g., [M+H]⁺ calculated for C₂₃H₂₀F₃O₅: 465.1221) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR Design Strategy :
Structural analogs : Synthesize derivatives with modifications at key positions (e.g., replacing isopropoxy with methoxy or varying the dioxane ring).
Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
Data analysis : Correlate substituent effects with activity using QSAR models (e.g., CoMFA or machine learning algorithms) .
Q. Example Analog Comparison :
Advanced: What methodologies are suitable for studying its binding affinity to biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., a cancer-associated kinase) on a sensor chip. Inject compound solutions to measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
Advanced: How can researchers resolve contradictions in solubility data across structural analogs?
Answer:
Methodological steps :
Standardized solubility testing : Use shake-flask method in PBS (pH 7.4) at 25°C for all analogs.
HPLC quantification : Compare saturation concentrations (e.g., parent compound: 12 µM vs. methoxy analog: 8 µM).
Computational modeling : Apply molecular dynamics simulations to assess hydration free energy differences. For example, the isopropoxy group’s hydrophobicity reduces solubility vs. hydroxylated analogs .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Antiproliferative activity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Fluorescent substrate-based assays for kinases (e.g., EGFR) or cytochrome P450 isoforms.
- Membrane permeability : Caco-2 cell monolayers to estimate oral bioavailability .
Advanced: How can metabolic stability be evaluated for this compound?
Answer:
- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at C6 ethyl group) .
- CYP inhibition screening : Fluorescent probes for CYP3A4/2D6 to assess drug-drug interaction risks .
Advanced: What strategies optimize selectivity against off-target receptors?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
